Conformational & H-Bonding Distinction
The target compound's 3-methoxy group is predicted to eliminate the intramolecular hydrogen bond observed in 2-methoxy analogs. In the crystal structure of the 2-methyl analog (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide), a strong intermolecular N–H···O hydrogen bond forms between the benzamide N–H and the pyrazolone carbonyl [1]. A 2-methoxy substituent can additionally form an intramolecular hydrogen bond with the amide N–H, locking the conformation. The 3-methoxy isomer cannot form such an intramolecular interaction, resulting in a different conformational ensemble and potentially distinct target-binding geometry .
| Evidence Dimension | Predicted conformational flexibility and hydrogen-bonding pattern |
|---|---|
| Target Compound Data | 3-methoxy: No intramolecular H-bond; flexible benzamide orientation |
| Comparator Or Baseline | 2-methoxy isomer: Potential intramolecular N–H···OCH3 hydrogen bond; 2-methyl analog: Confirmed intermolecular N–H···O=C hydrogen bond in crystal lattice |
| Quantified Difference | Qualitative difference in hydrogen-bonding capacity; torsion angle distribution not experimentally determined |
| Conditions | Inferred from single-crystal X-ray diffraction of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide (CCDC deposition) |
Why This Matters
The inability of the 3-methoxy isomer to form an intramolecular hydrogen bond with the amide N–H means it presents a distinct pharmacophoric pattern to biological targets compared to 2-substituted analogs, which is critical for structure-activity relationship (SAR) studies and target engagement assays.
- [1] Al Mamari, H. H., Al Sulaimi, S., Mardiana, L., Waddell, P. G., & Hall, M. J. (2024). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. Acta Crystallographica Section C: Structural Chemistry, C80. View Source
